molecular formula C12H16O8Zr B6595952 Zirconium acrylate CAS No. 66336-96-7

Zirconium acrylate

Cat. No.: B6595952
CAS No.: 66336-96-7
M. Wt: 379.47 g/mol
InChI Key: BIXADNIHYBZLKU-UHFFFAOYSA-N
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Description

Zirconium Acrylate, with the linear formula Zr(CH2CHCO2)4 and a molecular weight of 375.44 g/mol, is a solid compound supplied as a high-purity reagent for research and development . This metal-organic compound serves as a versatile precursor in material science, particularly in the synthesis of advanced composites and functional coatings. A key research application involves its use in radiation-curable composites, where zirconia acrylate can be incorporated to enhance material performance. For instance, in the wood industry, alumina and zirconia acrylate composites have been developed to improve the weathering performance and fire protection of wood claddings due to their refractory properties . The compound's value in research stems from the unique characteristics of zirconium, which contribute to the durability and stability of the resulting materials. Researchers utilize this compound to explore novel polymers and cross-linked networks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

66336-96-7

Molecular Formula

C12H16O8Zr

Molecular Weight

379.47 g/mol

IUPAC Name

prop-2-enoic acid;zirconium

InChI

InChI=1S/4C3H4O2.Zr/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);

InChI Key

BIXADNIHYBZLKU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Zr]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The metathesis reaction between water-soluble zirconyl salts and acrylic acid derivatives is the most widely documented method for synthesizing zirconium acrylate. This approach involves the exchange of anions between zirconyl salts (e.g., zirconyl chloride, sulfate, or nitrate) and alkali metal acrylates (e.g., sodium or potassium acrylate). The general reaction can be represented as:

ZrOCl2+2Na(C3H3O2)ZrO(C3H3O2)2+2NaCl\text{ZrOCl}2 + 2\text{Na(C}3\text{H}3\text{O}2\text{)} \rightarrow \text{ZrO(C}3\text{H}3\text{O}2\text{)}2 + 2\text{NaCl}

The this compound product precipitates or remains in solution depending on the solvent system.

Key Parameters and Optimization

  • Solvent Selection : Water is commonly used, but non-polar solvents like benzene or toluene enhance precipitation of inorganic byproducts (e.g., NaCl).

  • Temperature : Heating accelerates the reaction; optimal temperatures range from 50°C to 80°C.

  • Purification : Post-synthesis treatments include filtration, solvent evaporation, and charcoal adsorption to remove impurities.

Table 1: Representative Metathesis Reactions from US2502411A

ExampleZirconyl SaltAcrylate SaltSolventYield (%)Purity (%)
1ZrOCl₂·8H₂OSodium methacrylateBenzene9297
2Zr(SO₄)₂·Na₂SO₄Potassium methacrylateWater8595
3ZrO(NO₃)₂Sodium acrylateWater8894

Case Study: Synthesis of Zirconyl Methacrylate

In Example 1 of US2502411A, 352 g of sodium methacrylate and 480 g of zirconium oxychloride octahydrate were suspended in 2200 g of benzene. After stirring at 50°C for 1 hour, sodium chloride precipitated, and the filtrate was concentrated to yield 344 g of zirconyl methacrylate (97% purity). This product demonstrated full solubility in methyl methacrylate and polymerized readily with benzoyl peroxide.

Soap-Free Emulsion Polymerization

Methodology for Zirconia-Modified Epoxy Acrylate

Recent advances incorporate this compound into epoxy matrices via soap-free emulsion polymerization. This method, detailed by International Journal of Electrochemical Science (2022), involves dispersing modified zirconia (ZrO₂) nanoparticles into an epoxy acrylate emulsion.

Modification of ZrO₂ Nanoparticles

  • Surface Treatment : Zirconia nanoparticles are functionalized with silane coupling agents (e.g., KH-550) to improve compatibility with the epoxy matrix.

  • Emulsion Preparation : Modified ZrO₂ (0.5–5 wt%) is added to pre-synthesized epoxy acrylate emulsion under mechanical stirring at 70°C.

Table 2: Properties of Zirconia-Modified Epoxy Acrylate Coatings

ZrO₂ Content (wt%)Gel Content (%)Water Absorption (%)Corrosion Resistance (Ω·cm²)
07812.41.2 × 10⁶
1858.76.8 × 10⁶
5915.12.4 × 10⁷

Advantages and Limitations

  • Advantages : Enhanced corrosion resistance and mechanical properties due to ZrO₂ dispersion.

  • Limitations : Higher ZrO₂ content (>5%) may cause agglomeration, reducing coating uniformity.

Zirconium Oxo Cluster Synthesis

Discrete Molecular Catalysts

A novel approach reported by the Royal Society of Chemistry (2022) utilizes zirconium oxo clusters as precursors. The synthesis of [Zr₆(OH)₄O₄(OAcr)₁₂]₂·6AcrOH (Zr₁₂) involves reacting zirconium isopropoxide [Zr(OⁱPr)₄] with acrylic acid under nitrogen.

Reaction Conditions

  • Atmosphere : Inert nitrogen environment to prevent oxidation.

  • Solvent : Acrylic acid acts as both reactant and solvent.

  • Time : 3–5 days for precipitation, followed by washing with CH₂Cl₂.

Structural and Catalytic Properties

  • Cluster Structure : The Zr₁₂ cluster features six zirconium atoms bridged by oxo and hydroxo ligands, coordinated to twelve acrylate groups.

  • Catalytic Activity : Demonstrates 94% yield in gram-scale reactions, such as the condensation of phenylacetic acid with benzylamine.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

ParameterMetathesisEmulsion PolymerizationOxo Clusters
Reaction Time1–6 hours6–24 hours3–5 days
Yield85–97%78–91% (coating)34–94%
ScalabilityIndustrialLab-scaleGram-scale
Key ApplicationAdhesives, coatingsAnticorrosion coatingsCatalysis

Applications and Implications of Synthesis Methods

Industrial Adhesives

Zirconium acrylates prepared via metathesis exhibit superior adhesion to ceramics and metals, making them ideal for abrasive bonding. Copolymers with methyl methacrylate show 35°C higher softening points than pure PMMA.

Advanced Coatings

Emulsion-synthesized zirconia-epoxy composites achieve corrosion resistance up to 2.4×107Ωcm22.4 \times 10^7 \, \Omega \cdot \text{cm}^2, outperforming unmodified coatings by two orders of magnitude.

Catalytic Frameworks

Zr₁₂ oxo clusters serve as efficient Lewis acid catalysts in organic transformations, with recyclability up to five cycles without significant activity loss .

Chemical Reactions Analysis

Zirconium acrylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include zirconium chloride, zirconocene perfluorosulfonates, and organozirconium complexes . The major products formed from these reactions are typically zirconium-based nanoparticles and other zirconium-containing compounds.

Mechanism of Action

The mechanism of action of zirconium acrylate involves its ability to form strong bonds with other molecules due to the presence of zirconium. This compound acts as a catalyst in various chemical reactions by providing a surface for the reactants to interact, thereby increasing the reaction rate . The molecular targets and pathways involved in its action include the activation of unsaturated bonds and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Catalytic Performance

Compound Chemical Structure/Formula Key Properties Catalytic Performance Reference
This compound [Zr₆(OH)₄O₄(OAcr)₁₂]²⁻ Moisture-stable, molecularly defined Efficient for direct amide bond formation (atom-economic, no byproducts)
Zirconium Oxychloride ZrOCl₂·8H₂O Hygroscopic, Brønsted acid catalyst 71% yield in methyl acrylate synthesis (esterification at ambient temperature)
Zirconium Nitrate ZrO(NO₃)₂·2H₂O or Zr(NO₃)₄·5H₂O Moderate acidity, water-soluble Lower catalytic activity (≤50% yield in esterification vs. ZrOCl₂·8H₂O)

Key Insight : While zirconium oxychloride outperforms nitrates in esterification, this compound-based oxo clusters offer superior moisture stability and specificity in amidation .

Role in Coatings and Composites

Compound Application Functional Role Performance Outcome Reference
This compound EPOLA® coatings, overprint varnishes Crosslinker, adhesion promoter Increases surface roughness, hardness, and weather resistance
Zirconium Acetate Waterproof materials, adhesives Crosslinking agent (hydroxy-bridged polymer) Improves fiber durability and waterproofing; pH <1, ZrO₂ content ~30%
Phosphoric Acid Acrylates Dental resins (e.g., MDP) Chemical bonding with ZrO₂ Enhances bond strength to zirconia ceramics (e.g., Alloy Primer)

Key Insight : this compound provides mechanical reinforcement in coatings, whereas phosphoric acid acrylates enable chemical bonding to zirconia surfaces in dental applications .

Research Findings and Contradictions

  • Moisture Sensitivity : While zirconium compounds like ZrOCl₂·8H₂O are moisture-sensitive, this compound-based oxo clusters ([Zr₆(OH)₄O₄(OAcr)₁₂]²⁻) exhibit exceptional air/moisture stability, addressing a common limitation .
  • Coating Performance : this compound outperforms zirconium acetate in enhancing surface roughness and hardness, though both improve crosslinking .
  • Dental vs. Industrial Use : Phosphoric acid acrylates (e.g., MDP) are preferred for zirconia bonding in dentistry, whereas this compound dominates industrial coatings .

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

  • Methodology : Publish detailed protocols with exact equipment specifications (e.g., reflux condenser type, stirring speed) and raw material sources (e.g., Sigma-Aldrich vs. TCI Chemicals). Interlaboratory studies using standardized reference materials (SRMs) reduce variability. Document batch-specific anomalies (e.g., seasonal humidity changes) .

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